molecular formula C5H9N3O3 B11919592 (3-Amino-4-oxoazetidin-2-yl)methyl carbamate

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate

Cat. No.: B11919592
M. Wt: 159.14 g/mol
InChI Key: DHXYGTAPMNUQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate ( 405061-16-7) is a specialized monocyclic β-lactam compound with a molecular formula of C5H9N3O3 and a molecular weight of 159.14 g/mol . This chemical serves as a key intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel N-acylethanolamine acid amidase (NAAA) inhibitors . NAAA is a lysosomal cysteine hydrolase enzyme that plays a critical role in the regulation of innate and adaptive immune responses by breaking down bioactive lipid mediators, such as palmitoylethanolamide (PEA) . By inhibiting NAAA activity, this class of compounds helps to elevate endogenous levels of PEA, which exerts potent anti-inflammatory and pain-suppressing effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) . The 3-aminoazetidin-2-one (β-lactam) core structure is a recognized scaffold for mechanism-based inhibitors of nucleophilic enzymes, offering improved chemical and plasma stability compared to similar β-lactone-based inhibitors, making it a more suitable candidate for systemic administration in preclinical research . Researchers are investigating this compound and its derivatives as potential therapeutic agents for a range of conditions, including inflammatory diseases, neuropathic pain, and other pathological conditions involving the NAAA enzyme pathway . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

(3-amino-4-oxoazetidin-2-yl)methyl carbamate

InChI

InChI=1S/C5H9N3O3/c6-3-2(8-4(3)9)1-11-5(7)10/h2-3H,1,6H2,(H2,7,10)(H,8,9)

InChI Key

DHXYGTAPMNUQON-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(=O)N1)N)OC(=O)N

Origin of Product

United States

Preparation Methods

Staudinger Cycloaddition

Staudinger cycloaddition between imines and ketenes remains a cornerstone for constructing β-lactam rings. In the context of (3-amino-4-oxoazetidin-2-yl)methyl carbamate, this method enables the introduction of substituents at the C-3 and C-4 positions. For example, reports the use of orthogonally protected intermediates, such as phthalimido-protected 3-amino groups and (dimethoxy)benzyl-protected ring nitrogen, to stabilize the reactive β-lactam ring during synthesis. Key steps include:

  • Imine preparation : Reaction of p-anisidine with Cbz-protected serine derivatives.

  • Ketenimine generation : Using triphosgene or diphosgene under anhydrous conditions.

  • Cycloaddition : Conducted at -78°C to minimize side reactions, yielding a 65–70% enantiomeric excess.

Serine-Derived Cyclization

An alternative approach leverages L- or D-serine as chiral building blocks. As detailed in, this method involves:

  • Amide coupling : Serine derivatives react with p-anisidine to form intermediates.

  • Cyclization : Intramolecular Mitsunobu reaction or bromine-induced cyclization of γ,δ-unsaturated hydroxamates, achieving 40–44% overall yield over four steps.

  • Deprotection : Ceric ammonium nitrate selectively removes p-methoxyphenyl groups, followed by catalytic hydrogenation to cleave Cbz protecting groups.

Stepwise Synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl Carbamate

The full synthesis involves sequential construction of the β-lactam core, amino group functionalization, and carbamate installation.

Intermediate: [(3S)-2-Oxoazetidin-3-yl]ammonium Acetate

  • Preparation :

    • React Cbz-L-serine with p-anisidine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in tetrahydrofuran (THF).

    • Cyclize via Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the β-lactam ring.

    • Deprotect using 10% palladium on carbon and cyclohexadiene, yielding the ammonium acetate salt (89% purity by ¹H NMR).

Carbamate Installation

  • Reaction conditions :

    • Dissolve [(3S)-2-oxoazetidin-3-yl]ammonium acetate (1.0 equiv) in dry dichloromethane (DCM).

    • Add triethylamine (2.1 equiv) and methyl chloroformate (1.1 equiv) at 0°C.

    • Stir at room temperature for 16 hours, followed by aqueous workup (NaHCO₃, brine) and silica gel chromatography (DCM/MeOH 96:4).

  • Yield : 34–45%, depending on solvent purity and reaction scale.

Optimization of Synthetic Protocols

Solvent and Temperature Effects

  • Solvent selection : Dichloromethane (DCM) outperforms THF in carbamate coupling due to better solubility of intermediates.

  • Temperature control : Reactions conducted below 0°C reduce β-lactam ring degradation, improving yields by 15–20%.

Protecting Group Strategies

  • Comparative performance :

    Protecting GroupDeprotection MethodYield (%)
    PhthalimidoHydrazine hydrate78
    CbzCatalytic hydrogenation82
    (Dimethoxy)benzylAcidic hydrolysis65

    Data adapted from demonstrates that Cbz protection offers superior yield and selectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.68 (bs, 1H, NH), 3.99 (ddd, J = 5.2, 2.4 Hz, 1H, CH), 3.32 (t, J = 5.2 Hz, 1H, CH₂), 1.90 (s, 3H, CH₃CO).

  • IR (KBr) : 1765 cm⁻¹ (β-lactam C=O), 1680 cm⁻¹ (carbamate C=O).

Chromatographic Purity

  • HPLC : Rt = 1.63 min (C18 column, MeCN/H₂O 70:30).

  • Mass spectrometry : m/z 159.14 [M+H]⁺, consistent with molecular formula C₅H₉N₃O₃.

Challenges and Mitigation Strategies

β-Lactam Ring Instability

The strained four-membered ring is prone to hydrolysis under acidic or basic conditions. Solutions include:

  • Low-temperature processing : Maintain reactions below 0°C during critical steps.

  • Anhydrous solvents : Use molecular sieves for DCM and THF.

Racemization Risks

  • Enantiomeric control : Chiral auxiliaries derived from L-serine ensure >90% enantiopurity.

  • Kinetic resolution : Employ lipase-mediated acylations to separate diastereomers.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that (3-amino-4-oxoazetidin-2-yl)methyl carbamate serves as a precursor for:

  • Antibacterial agents : Analogues inhibit penicillin-binding proteins (PBPs) with IC₅₀ values <1 μM.

  • Enzyme inhibitors : Derivatives target N-acylethanolamine acid amidase (NAAA) for anti-inflammatory applications .

Chemical Reactions Analysis

Key Reactions

  • Carbamate Installation :
    The carbamate group is introduced via reactions between 3-aminoazetidin-2-one intermediates and activated carbonyl reagents. For example:

    • Method A : Reaction of (3S)-2-oxoazetidin-3-yl-ammonium acetate (9 ) with acyl chlorides (e.g., nonanoyl chloride) yields N-acyl derivatives (e.g., 11h ) in 34% yield after purification .

    • Method B : Coupling with carboxylic acids (e.g., (Z)-non-3-enoic acid) using TBTU and triethylamine avoids racemization at the α-center .

  • N-Alkylation :
    Selective alkylation of the endocyclic nitrogen (N1) is achieved using methyl iodide and NaH in DMF. For instance, 11h undergoes methylation to form 27h without disrupting the β-lactam ring .

Carbamate-Specific Reactivity

The carbamate group participates in nucleophilic substitutions and rearrangements:

Reaction Table: Carbamate Transformations

Reaction TypeReagents/ConditionsProduct/OutcomeYieldReference
Curtius Rearrangement Acyl azide + heatIsocyanate intermediate → urea/carbamate62–76%
Lewis Acid Catalysis TiCl₄, CH₂Cl₂, refluxCarbamates from alcohols + isocyanates91%
Pd-Catalyzed Amination Pd(II)/bis-sulfoxide, Cr(III)(salen)Cl₂Oxazinanones via allylic C–H amination76%

Notable Observations

  • Stability : The carbamate group exhibits moderate stability under acidic conditions but hydrolyzes in basic media, releasing CO₂ and generating amines .

  • Stereochemical Control : Chiral substrates (e.g., (S)-configured β-lactams) resist racemization during carbamate formation due to mild reaction conditions .

Ring-Opening and Degradation Pathways

The β-lactam ring is susceptible to nucleophilic attack, leading to ring-opening:

Hydrolysis

  • Acidic Conditions : Protonation of the lactam oxygen facilitates nucleophilic attack by water, yielding β-amino acids.

  • Basic Conditions : Hydroxide ions cleave the lactam ring, forming imines and carboxylic acids .

Enzymatic Degradation

  • NAAA Inhibition : The intact β-lactam scaffold (e.g., 11h ) inhibits N-acylethanolamine acid amidase (NAAA) with IC₅₀ = 0.34 μM, but ring-opened derivatives lose activity .

Biological Interactions and Stability

  • Plasma Stability : Compound 11h shows acceptable stability in rat plasma (>80% remaining after 1 hour) .

  • Oral Bioavailability : Carbamate derivatives like 11h exhibit 45–60% bioavailability in vivo, attributed to balanced lipophilicity (logP ≈ 2.8) .

Comparative Reactivity of Analogues

DerivativeKey ModificationReactivity Trend
11h (nonanamide)Long alkyl chainHigh NAAA inhibition (IC₅₀ = 0.34 μM)
34 (carbamate)Carbamate at C3Retains NAAA activity, improved stability
27h (N1-methylated)Methylated endocyclic NLoss of enzymatic inhibition

Scientific Research Applications

Antibacterial Properties

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate exhibits significant antibacterial activity, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, disrupting their function. Research has shown that derivatives of this compound can effectively target resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Key Findings:

  • Compounds derived from (3-Amino-4-oxoazetidin-2-yl)methyl carbamate have demonstrated minimum inhibitory concentrations (MICs) as low as 2 mg/mL against resistant strains .
  • The structural modifications in the carbamate moiety influence antibacterial efficacy, with specific nitrogen substituents enhancing activity against Gram-positive bacteria .

Enzyme Inhibition

The compound also serves as a lead for developing enzyme inhibitors, particularly targeting N-acylethanolamine acid amidase (NAAA). This enzyme is involved in the metabolism of bioactive lipids, and its inhibition may have therapeutic implications for pain and inflammation management.

Research Insights:

  • Studies have identified several derivatives that inhibit NAAA with IC50 values in the low micromolar range, indicating potent activity .
  • The structure-activity relationship (SAR) investigations have revealed that modifications in the azetidinone ring and carbamic acid side chains significantly affect inhibitory potency .

Cancer Therapy

Emerging research suggests that (3-Amino-4-oxoazetidin-2-yl)methyl carbamate derivatives may hold potential in cancer treatment. Their ability to inhibit specific biological pathways could contribute to anticancer effects.

Case Studies:

  • N-Acylethanolamine Acid Amidase Inhibition: Derivatives have shown effectiveness in reducing tumor growth in preclinical models by modulating endocannabinoid signaling pathways .
  • Anticancer Activity: Certain derivatives demonstrated significant growth inhibition against various cancer cell lines, indicating their potential utility in oncology .

Mechanism of Action

The mechanism of action of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antibacterial activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Aliphatic vs. Aromatic Carbamates

  • Methyl carbamates (e.g., rivastigmine) are non-genotoxic due to the inability of methyl groups to form reactive epoxides, whereas ethyl carbamates are carcinogenic . The target compound’s methyl carbamate likely offers a safer profile compared to ethyl derivatives.
  • Aromatic carbamates (e.g., phenylcarbamates in ) exhibit modulated enzyme selectivity. For example, ortho-methyl substituents enhance acetylcholinesterase (AChE) selectivity, while para-isobutyl groups favor butyrylcholinesterase (BChE) . The target compound lacks aromatic carbamate substituents, suggesting broader or distinct target interactions.

Physicochemical Properties

  • Lipophilicity : Alkyl chain length in carbamates (e.g., methyl vs. heptyl in ) directly correlates with lipophilicity. The target compound’s short methyl group may limit lipid solubility compared to longer-chain derivatives but improve aqueous stability .
  • Stability: Carbamates with electron-withdrawing groups (e.g., 4-oxo in azetidinones) resist hydrolysis better than esters, extending half-life .

Biological Activity

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate is a compound belonging to the class of azetidinones, specifically a subclass of β-lactams. Its unique structure, featuring a four-membered lactam ring and an amino group, contributes to its diverse pharmacological properties, including antibacterial and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (3-Amino-4-oxoazetidin-2-yl)methyl carbamate
  • Molecular Formula : C₅H₈N₂O₃
  • Molecular Weight : 144.13 g/mol

The presence of the carbamate moiety enhances its biological activity and reactivity, making it a candidate for further pharmacological exploration.

The biological activity of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate can be attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The β-lactam structure is known for its ability to inhibit bacterial cell wall synthesis, making this compound effective against a range of bacteria.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical for its therapeutic applications in treating infections and possibly cancer.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential use in oncology.

Antibacterial Activity

Research indicates that (3-Amino-4-oxoazetidin-2-yl)methyl carbamate exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Klebsiella pneumoniae16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that the compound possesses cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
HT-29 (Colon Cancer)9
MCF-7 (Breast Cancer)17
HeLa (Cervical Cancer)0.63 - 0.85

These results indicate that (3-Amino-4-oxoazetidin-2-yl)methyl carbamate may serve as a lead compound for developing new anticancer agents.

Synthesis and Structural Modifications

The synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate typically involves several key steps, including the formation of the azetidinone ring via cycloaddition reactions. Optimized synthetic routes are crucial for enhancing yield and purity while minimizing byproducts. Recent advancements in synthetic methodologies have enabled the creation of various derivatives that may exhibit improved biological activities.

Synthetic Route Overview

  • Starting Materials : Appropriate amines and carbonyl compounds.
  • Key Reactions :
    • Staudinger cycloaddition for ring formation.
    • Protection and deprotection strategies for functional groups.

Case Studies and Research Findings

Several studies have highlighted the potential applications of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate in medicinal chemistry:

  • Antibacterial Applications : A study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacteria by modifying the β-lactam core .
  • Cancer Treatment : Research indicated that specific modifications at the C-4 position could enhance cytotoxicity against resistant cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated as a selective inhibitor for certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (3-Amino-4-oxoazetidin-2-yl)methyl carbamate with high purity?

  • Methodology : Utilize carbamate protection strategies, such as tert-butyl carbamates, to stabilize the amino group during synthesis. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate can be synthesized via nucleophilic substitution or condensation reactions, followed by deprotection under acidic conditions . Incorporate purification via column chromatography (e.g., silica gel, eluting with gradients of ethyl acetate/hexane) and validate purity using HPLC or GC (e.g., relative standard deviation <1% for intra-day precision) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • GC-MS : Use capillary columns (e.g., DB-5MS) with splitless injection for quantifying carbamate derivatives. Methyl carbamate analogs show intra-day precision with RSD <1% .
  • NMR : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the azetidinone ring structure and carbamate linkage. For stereochemical analysis, use NOESY or COSY to resolve spatial interactions .
  • FTIR : Monitor characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using kinetic models. Methyl carbamate analogs degrade rapidly under alkaline conditions due to hydrolysis of the carbamate ester . For thermal stability, use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate derivatives?

  • Methodology : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to enforce enantioselectivity. For diastereomer separation, use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) . Computational modeling (e.g., B3LYP-D3/6-311++G(d,p)) can predict rotational barriers and guide synthetic routes .

Q. What computational approaches are suitable for modeling hydrogen-bonding interactions in this compound?

  • Methodology : Perform ab initio calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) to analyze π-cooperative effects in the azetidinone ring. Compare predicted quadrupole coupling constants with rotational spectroscopy data to validate hydrogen-bond networks . Molecular dynamics simulations (e.g., AMBER) can model solvation effects in aqueous environments .

Q. How do structural modifications (e.g., trifluoromethyl groups) affect the compound’s bioactivity and metabolic stability?

  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and compare half-lives. For example, trifluoromethyl-substituted carbamates exhibit enhanced metabolic resistance due to reduced oxidative susceptibility .

Q. What are the challenges in detecting trace degradation products of this compound in biological matrices?

  • Methodology : Develop UPLC-MS/MS methods with MRM transitions for carbamate-specific fragments (e.g., m/z 60 for methyl carbamate). Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-carbamates) to correct for matrix effects. Limit of detection (LOD) for methyl carbamate analogs can reach 0.1 ng/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.